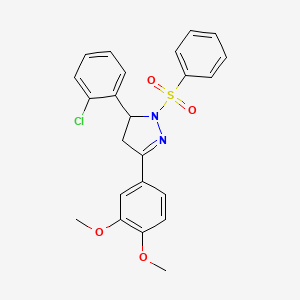

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Descripción

The compound 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core with three distinct substituents: a 2-chlorophenyl group at position 5, a 3,4-dimethoxyphenyl group at position 3, and a phenylsulfonyl group at position 1. Pyrazoline derivatives are widely studied for their pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-29-22-13-12-16(14-23(22)30-2)20-15-21(18-10-6-7-11-19(18)24)26(25-20)31(27,28)17-8-4-3-5-9-17/h3-14,21H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWSTCPKUVBIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. The structural modifications of the pyrazole nucleus can significantly influence its biological activity. The compound exhibits a complex structure that may enhance its therapeutic potential.

Pharmacological Activities

-

Anti-inflammatory Activity

- Recent studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .

- In vitro assays indicated that specific analogs could reduce inflammation markers effectively when compared to standard anti-inflammatory drugs like dexamethasone .

-

Antimicrobial Properties

- The compound has been tested against various bacterial strains, including E. coli and Bacillus subtilis. Results showed promising antimicrobial activity with some derivatives achieving significant inhibition rates comparable to established antibiotics .

- A study evaluating the effectiveness against Mycobacterium tuberculosis found certain pyrazole derivatives effective at low concentrations (6.25 µg/mL) .

-

Anticancer Potential

- Pyrazole derivatives have been investigated for their cytotoxic effects on several cancer cell lines. For example, compounds similar to the target compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines such as MCF7 and NCI-H460 .

- Notably, structural modifications on the pyrazole ring have been linked to enhanced anticancer activity, indicating a strong SAR correlation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole compounds. The following table summarizes key findings related to the structural components and their impact on activity:

| Structural Feature | Activity Type | Observed Effect |

|---|---|---|

| 2-Chlorophenyl Group | Anti-inflammatory | Increased inhibition of TNF-α |

| 3,4-Dimethoxyphenyl Group | Anticancer | Enhanced cytotoxicity in MCF7 cells |

| Phenylsulfonyl Moiety | Antimicrobial | Improved activity against bacteria |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A derivative of the target compound was tested in vivo and demonstrated significant reduction in paw edema in rat models, indicating its potential as an anti-inflammatory agent .

- Anticancer Efficacy : A series of pyrazole derivatives were screened against various cancer cell lines demonstrating promising results with one derivative showing a remarkable IC50 value of 17.82 mg/mL against P815 cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5 (Chlorophenyl vs. Other Halogenated Aryl Groups)

- 5-(4-Chlorophenyl)-3-(3,4-Dimethoxyphenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole (CPMPP): This compound differs in the position of the chlorine atom (4-chloro vs. 2-chloro) and lacks the phenylsulfonyl group at position 1. Density functional theory (DFT) studies revealed that CPMPP exhibits a HOMO-LUMO energy gap of 4.52 eV, indicating moderate chemical reactivity. Experimental IR and UV-Vis spectra align with theoretical predictions, confirming the electron-withdrawing effect of the 4-chlorophenyl group .

5-(3-Chlorophenyl) Derivatives :

- Compounds like 5-(3-chlorophenyl)-3-(2-naphthyl)-1-phenyl-4,5-dihydro-1H-pyrazole () demonstrate that the position of chlorine affects π-π stacking interactions in crystal structures. The 3-chloro substituent enhances hydrophobic interactions in protein binding, as seen in molecular docking studies .

Substituent Variations at Position 1 (Phenylsulfonyl vs. Other Groups)

- 1-(4-Methyl-Phenylsulfonyl) Derivatives: The compound 1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole () exhibits a planar pyrazoline ring, with the sulfonyl group enhancing solubility in polar solvents. The phenylsulfonyl moiety in the target compound may similarly improve bioavailability compared to non-sulfonylated analogs .

1-Phenyl vs. 1-(Phenylsulfonyl) :

Substituent Variations at Position 3 (Methoxy Positioning)

- 3-(2,4-Dimethoxyphenyl) Analog: The compound 5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole () shows altered electronic properties due to the para-methoxy group’s electron-donating effect.

Structural and Crystallographic Comparisons

- Isostructural Halogen Derivatives :

- Planarity of the Pyrazoline Ring :

Pharmacological and Reactivity Comparisons

Q & A

Basic: What are the standard synthetic routes for preparing this pyrazole derivative, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A typical method involves the Vilsmeier-Haack reaction for cyclization, as described for structurally related pyrazolines . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .

- Catalyst use : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization yields.

- Temperature control : Reflux conditions (~80–100°C) are critical for completing the reaction within 6–12 hours.

Statistical Design of Experiments (DoE) can minimize trial runs by identifying critical parameters (e.g., molar ratios, temperature gradients) .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and diastereomeric purity. The 4,5-dihydro-1H-pyrazole core shows distinct proton coupling patterns (e.g., J = 8–10 Hz for adjacent CH₂ protons) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking of aromatic rings, hydrogen bonding with sulfonyl groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can computational methods predict the compound’s reactivity or biological target interactions?

Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict regioselectivity in electrophilic substitutions (e.g., sulfonylation sites) .

- Molecular docking : Screens potential protein targets (e.g., cyclooxygenase-2) by simulating binding affinities with the sulfonyl and dimethoxyphenyl groups .

- Reaction path search algorithms : Quantum-chemical tools (e.g., GRRM) map transition states to optimize synthetic pathways, reducing experimental iterations .

Advanced: How should researchers address contradictory data in pharmacological activity studies?

Answer:

Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from:

- Assay variability : Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Solubility issues : Use co-solvents (DMSO/PEG mixtures) to maintain compound stability in vitro .

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or incubation time .

Advanced: What strategies resolve challenges in formulating this compound for in vivo studies?

Answer:

- Solubility enhancement : Use β-cyclodextrin inclusion complexes or nanoemulsions to improve bioavailability .

- Stability testing : Monitor degradation under physiological pH (4–8) and temperature (37°C) via HPLC-UV .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to optimize dosing regimens .

Advanced: How can reaction engineering improve scalability while maintaining stereochemical purity?

Answer:

- Continuous flow reactors : Enable precise control of residence time and temperature, reducing byproducts .

- Membrane separation : Isolates enantiomers via chiral stationary phases (e.g., amylose derivatives) .

- In-line analytics : Raman spectroscopy monitors reaction progress in real time .

Basic: What are the key functional groups influencing this compound’s physicochemical properties?

Answer:

- Sulfonyl group : Enhances metabolic stability and hydrogen-bonding capacity .

- Dimethoxyphenyl ring : Modulates lipophilicity (logP ~3.5) and π-stacking interactions .

- Chlorophenyl group : Affects electronic distribution, influencing reactivity in cross-coupling reactions .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with putative targets .

- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.